molecular formula C6H16Cl2N2OS B2927982 [3-(Methylsulfonimidoyl)cyclobutyl]methanamine;dihydrochloride CAS No. 2445794-75-0

[3-(Methylsulfonimidoyl)cyclobutyl]methanamine;dihydrochloride

Cat. No. B2927982
CAS RN: 2445794-75-0
M. Wt: 235.17
InChI Key: GIXRIQDBLSVRLZ-UHFFFAOYSA-N
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Description

“[3-(Methylsulfonimidoyl)cyclobutyl]methanamine;dihydrochloride” is a chemical compound with a molecular weight of 224.13 . It is typically stored at room temperature and appears as a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H13N3.2ClH/c9-5-7-3-8(4-7)11-2-1-10-6-11;;/h1-2,6-8H,3-5,9H2;2*1H/t7-,8+;; . This code provides a detailed description of the molecule’s structure, including its atomic connectivity and stereochemistry.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not provided in the search results.

Scientific Research Applications

Chemical Synthesis and Reactions

The scientific research surrounding [3-(Methylsulfonimidoyl)cyclobutyl]methanamine; dihydrochloride primarily focuses on its utility in chemical synthesis and reactions. This compound serves as an intermediary or reactant in various chemical processes, demonstrating its versatility in organic synthesis.

  • Synthesis of Tetrahydroquinazolinone Derivatives : One study illustrates the use of related compounds in the synthesis of tetrahydroquinazolinone derivatives through Michael addition followed by cyclization processes. This method highlights the potential for [3-(Methylsulfonimidoyl)cyclobutyl]methanamine; dihydrochloride in facilitating the construction of complex heterocyclic structures, which are prevalent in pharmaceuticals and agrochemicals (Dalai et al., 2006).

  • Cyclisation Reactions : Another application involves cyclisation reactions to produce cyclic compounds with high enantiomeric purity. This process showcases the chemical's role in stereoselective synthesis, which is crucial for creating active pharmaceutical ingredients with desired biological activities (Betts et al., 1999).

  • Titrimetric Determination : It has been used indirectly in the titrimetric determination of organic compounds through reactions with bromine chloride, indicating its potential application in analytical chemistry for quantifying organic substrates (Verma et al., 1978).

Biological and Medicinal Chemistry Applications

While direct applications of [3-(Methylsulfonimidoyl)cyclobutyl]methanamine; dihydrochloride in biological contexts were not found, the methodologies and chemical reactions involving similar compounds suggest potential in drug discovery and development. For instance, the synthesis of complex molecules with biological activities involves steps that could leverage the chemical properties of [3-(Methylsulfonimidoyl)cyclobutyl]methanamine; dihydrochloride.

  • Enzymatic Reactions and Toxicity Studies : Research on related sulfonimidoyl compounds has explored their enzymatic reactions and potential toxicity, indicating a broader interest in the biological activities of sulfonimidoyl derivatives. Such studies can inform the development of therapeutic agents or provide insights into the metabolic pathways involving these compounds (Cooper et al., 1976).

  • Synthetic Methodologies for Bioactive Molecules : The synthesis of bioactive molecules, such as pyrazoles and pyrrolizidines, often requires intermediates like [3-(Methylsulfonimidoyl)cyclobutyl]methanamine; dihydrochloride. These methodologies are vital for the pharmaceutical industry in creating drugs with specific biological effects (Moosavi‐Zare et al., 2013).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

[3-(methylsulfonimidoyl)cyclobutyl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2OS.2ClH/c1-10(8,9)6-2-5(3-6)4-7;;/h5-6,8H,2-4,7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIXRIQDBLSVRLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=N)(=O)C1CC(C1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(Methylsulfonimidoyl)cyclobutyl]methanamine;dihydrochloride

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